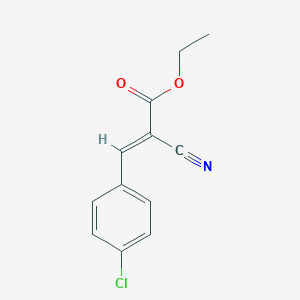

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 637297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-7H,2H2,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUDCHZOLVGLQF-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(C=C1)Cl)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901227517 | |

| Record name | Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901227517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2169-68-8 | |

| Record name | Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2169-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901227517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance Within Alpha,beta Unsaturated Ester Chemistry

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate belongs to the class of α,β-unsaturated esters. This classification is defined by an alkene group conjugated with a carbonyl group. wikipedia.org The structure of this compound is characterized by an ethyl ester group and a cyano group (a nitrile) attached to the alpha (α) carbon of the carbon-carbon double bond, and a 4-chlorophenyl group at the beta (β) position.

The arrangement of the electron-withdrawing cyano and ester groups at the α-position, conjugated with the phenyl ring at the β-position, renders the molecule highly electrophilic at both the carbonyl carbon and the β-carbon. wikipedia.org This electronic feature is central to its reactivity. The extended conjugation across the molecule influences its chemical behavior, making it susceptible to attack by nucleophiles. wikipedia.org Reactions can occur via conjugate addition, where a nucleophile adds to the β-carbon of the double bond. wikipedia.org This reactivity is a cornerstone of its utility in synthetic chemistry.

Role As a Versatile Synthetic Intermediate

The specific functional groups and their arrangement make Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate a valuable and versatile intermediate in organic synthesis. It serves as a precursor for constructing a variety of more complex molecules, including heterocyclic compounds and cyclopropane (B1198618) derivatives.

The primary method for its preparation is the Knoevenagel condensation, a well-established reaction in organic chemistry. pcbiochemres.com Various conditions have been studied to improve the efficiency and yield of this synthesis.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 4-chlorobenzaldehyde (B46862) | ethyl cyanoacetate (B8463686) | L-proline, microwave irradiation | 0.033 hours | 100% | chemicalbook.com |

| 4-chlorobenzaldehyde | ethyl cyanoacetate | Triethylammonium (B8662869) acetate (B1210297) (protic ionic liquid), solvent-free | 15-30 minutes | >90% | |

| 4-chlorobenzaldehyde | ethyl cyanoacetate | Ethanol (B145695), microwave irradiation | Not Specified | Not Specified | iucr.org |

| 4-chlorobenzaldehyde | ethyl cyanoacetate | Copper metal surfaces, shaken at 56 °C | 2 hours | Not Specified | rsc.org |

Once synthesized, the compound is used in further reactions. For instance, it participates in cyclopropanation reactions with reagents like diethyl bromomalonate, catalyzed by a crown ether, to produce triethyl 3-(4-chlorophenyl)-2-cyanocyclopropane-1,1,2-tricarboxylate with high yield and enantiomeric excess. It is also a key intermediate for synthesizing various heterocyclic structures, such as pyrimidines and benzopyran derivatives. iucr.org

Stereoisomeric Considerations in Research

Knoevenagel Condensation Approaches

The cornerstone for the synthesis of this compound is the Knoevenagel condensation, which involves the reaction between an active methylene (B1212753) compound, in this case, ethyl cyanoacetate (B8463686), and an aldehyde, 4-chlorobenzaldehyde (B46862). researchgate.net The reaction is typically facilitated by a basic catalyst. Over the years, numerous methodologies have been developed to optimize this transformation, enhancing yields, reducing reaction times, and improving the environmental footprint.

Conventional Catalytic Systems

Traditionally, the Knoevenagel condensation for producing this compound has been carried out in organic solvents using weak base catalysts. Piperidine (B6355638) in ethanol (B145695) is a classic example of such a system, requiring reflux temperatures (approximately 78°C) for 2 to 4 hours to achieve yields in the range of 80-85%. Another conventional approach involves using a catalytic amount of piperidine and trifluoroacetic acid in benzene (B151609) under reflux conditions. researchgate.net

More recently, ionic liquids have been employed as catalysts in conventional settings. For instance, diisopropylethylammonium acetate (B1210297) (DIPEAc) has proven to be an effective catalyst, providing high yields of the desired cyanoacrylate. jmcs.org.mx This method is noted for its broad substrate scope and the ease of product work-up. jmcs.org.mx In a specific protocol using DIPEAc, the reaction between 4-chlorobenzaldehyde and ethyl cyanoacetate resulted in a 94% yield. jmcs.org.mxscielo.org.mx

Table 1: Comparison of Conventional Catalytic Systems

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Piperidine | Ethanol | 78 (Reflux) | 2-4 | 80-85 | |

| Diisopropylethylammonium acetate (DIPEAc) | Not Specified | Not Specified | Not Specified | 94 | jmcs.org.mxscielo.org.mx |

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and the synthesis of this compound is no exception. psu.edu This technique significantly reduces reaction times from hours to mere minutes by directly coupling with the molecules in the reaction mixture, leading to rapid and uniform heating. psu.edu

Several microwave-assisted protocols have been developed:

L-proline Catalysis: Under solvent-free conditions, using 10 mol% of L-proline as a catalyst, the reaction achieves 100% conversion in just 2 minutes at 120°C with a microwave power of 300 W.

Ammonium (B1175870) Acetate Catalysis: In another solvent-free approach, ammonium acetate (NH4OAc) serves as an efficient catalyst, leading to excellent yields (85-99%) in as little as 20-60 seconds. researchgate.net

The synergy between microwave heating and organocatalysis enhances reaction kinetics by promoting rapid dipole alignment and minimizing side reactions. This method is particularly suitable for high-throughput synthesis.

Table 2: Microwave-Assisted Synthesis Protocols

| Catalyst | Solvent | Power (W) | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| L-proline (10 mol%) | Solvent-free | 300 | 120 | 2 min | 100 | |

| Ammonium Acetate | Solvent-free | Not Specified | Not Specified | 20-60 sec | 85-99 | researchgate.net |

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, typically performed using a ball mill, offers a solvent-free and energy-efficient alternative to conventional methods. This technique utilizes mechanical force to induce chemical reactions. For the synthesis of this compound, ball milling 4-chlorobenzaldehyde and ethyl cyanoacetate with triethylammonium (B8662869) acetate (15 mol%) as a catalyst yields the product in 93% yield within 15 minutes at ambient temperature. This approach eliminates the need for solvents, thereby reducing waste and energy consumption.

Ionic Liquid-Promoted Condensations

Ionic liquids (ILs) have gained significant attention as green reaction media and catalysts due to their low vapor pressure, thermal stability, and tunable properties. aston.ac.uk They can act as both the solvent and the catalyst, facilitating the Knoevenagel condensation with high efficiency. aston.ac.ukalfa-chemistry.com The structure of the ionic liquid, including both the cation and the anion, can significantly influence the reaction's efficiency. aston.ac.uk

A particularly effective and sustainable protocol involves the use of a composite system of 1,4-diazabicyclo[2.2.2]octane (DABCO) and a hydroxyl-functionalized ionic liquid, 1-(2-hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl), in water. rsc.org DABCO is a tertiary amine that serves as a versatile and non-hindered base catalyst. nih.govrsc.org In this system, the reaction can be conducted at 90°C, yielding the product in 90-93% within 50-60 minutes. A key advantage of this method is the recyclability of the [HyEtPy]Cl and DABCO catalyst system, which can be reused for multiple cycles without a significant drop in activity. rsc.org The use of water as a solvent further enhances the green credentials of this methodology. rsc.org

Hydroxyl-functionalized ionic liquids, such as 1-(2-hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl), play a crucial role beyond being a simple solvent or catalyst. alfa-chemistry.comrsc.org The hydroxyl group on the ionic liquid can form hydrogen bonds with the carbonyl group of the aldehyde (4-chlorobenzaldehyde). rsc.orgrsc.org This interaction activates the carbonyl group, making it more susceptible to nucleophilic attack by the enolate of ethyl cyanoacetate, thereby promoting the condensation reaction. rsc.org This catalytic effect, combined with the use of water as a solvent, provides an eco-friendly and efficient route to this compound. rsc.org The presence of the hydroxyl group can increase the polarity and solvation effect of the ionic liquid, which can enhance enzyme activity and improve reaction efficiency. alfa-chemistry.com

Table 3: Comparison of Advanced Synthesis Methodologies

| Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Mechanochemical | Triethylammonium acetate (15 mol%) | Solvent-free | Ambient | 15 min | 93 | |

| DABCO-Ionic Liquid | DABCO / [HyEtPy]Cl | Water | 90°C | 50-60 min | 90-93 |

Nanomaterial-Catalyzed Knoevenagel Reactions

In recent years, heterogeneous catalysis using nanomaterials has gained significant traction, offering advantages such as high catalytic activity, easy catalyst separation, and reusability, which are central to green chemistry principles.

Bifunctional nanomagnetic catalysts represent a significant advancement in designing efficient and recyclable catalytic systems. These catalysts typically feature a magnetic core, such as iron(II,III) oxide (Fe₃O₄), encapsulated in a silica (B1680970) (SiO₂) shell. This core-shell structure provides stability and allows for further functionalization. academie-sciences.fr The silica surface can be modified with various organic groups that act as the catalytic sites.

For instance, amine-functionalized silica-coated Fe₃O₄ nanoparticles have been demonstrated to be effective catalysts for the Knoevenagel condensation. academie-sciences.frsamipubco.com The amine groups on the surface provide the necessary basic sites to initiate the condensation. The magnetic nature of the Fe₃O₄ core allows for the simple and efficient recovery of the catalyst from the reaction mixture using an external magnet, enabling its reuse over multiple cycles with minimal loss of activity. samipubco.comorgchemres.org This reusability is a key advantage for both economic and environmental sustainability. Studies on similar systems have shown that these catalysts can effectively promote the reaction between various aromatic aldehydes and active methylene compounds in environmentally benign solvents like water, often under mild, room-temperature conditions. samipubco.com

Table 1: Performance of Amine-Functionalized Magnetic Nanoparticle Catalysts in Knoevenagel Condensation This table presents representative data for catalysts similar to Fe₃O₄@SiO₂-PEG/en in Knoevenagel condensations of various aromatic aldehydes with active methylene compounds.

| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Malononitrile | Amine-functionalized SiO₂@Fe₃O₄ | Water, RT, 10 min | 97 | samipubco.com |

| Benzaldehyde | Benzothiazole-2-acetonitrile | SiO₂@MNP-A | Water, RT, Ultrasonic | 95 | academie-sciences.fr |

| 4-Chlorobenzaldehyde | Malononitrile | Amine-functionalized SiO₂@Fe₃O₄ | Water, RT, 15 min | 95 | samipubco.com |

| Benzaldehyde | Malononitrile | Fe₃O₄@SiO₂-3N | Ethanol, Reflux, 10 min | 98 | researchgate.net |

A novel and sustainable approach to the Knoevenagel condensation involves the use of photo-activated carbon dots (CDs) as photocatalysts. uniroma1.itmdpi.com This method utilizes CDs, often derived from renewable sources like 5-hydroxymethylfurfural (B1680220) (5HMF), in an aqueous medium. uniroma1.itbohrium.comresearchgate.net The reaction is driven by light irradiation (e.g., UV light at 365 nm), obviating the need for traditional acidic, basic, or thermal conditions. uniroma1.itnih.gov

This protocol has proven effective for a wide range of aldehydes, including aromatic, aliphatic, and heteroaromatic variants, reacting with active methylene compounds. uniroma1.it The process is characterized by high product yields (often exceeding 90%) achieved in remarkably short reaction times (e.g., 30 minutes). mdpi.com Furthermore, these carbon dot catalysts can be recovered and reused for several cycles without a significant drop in catalytic activity, and the methodology shows promise for scaling up, highlighting its potential for industrial applications. uniroma1.itbohrium.com The mechanism is believed to involve the generation of a superoxide (B77818) radical anion upon photo-activation of the CDs. nih.gov

Table 2: Knoevenagel Condensation of Aldehydes and Ethyl Cyanoacetate Using Photo-Activated HMF-CDs Data adapted from studies on photo-activated carbon dot catalysis, illustrating the scope and efficiency of the method.

| Aldehyde | Time (min) | Yield (%) | Reference |

|---|---|---|---|

| 4-Fluorobenzaldehyde | 30 | 93 | mdpi.com |

| Benzaldehyde | 30 | 91 | researchgate.net |

| 4-Methylbenzaldehyde | 30 | 92 | researchgate.net |

| 4-Methoxybenzaldehyde | 30 | 90 | researchgate.net |

Mechanistic Insights into Knoevenagel Condensation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and developing more efficient catalysts.

Stepwise Reaction Mechanisms

The Knoevenagel condensation is widely accepted to proceed through a three-step mechanism when catalyzed by a base. purechemistry.orgnumberanalytics.com

Deprotonation and Enolate Formation: The reaction begins with the deprotonation of the active methylene compound (ethyl cyanoacetate) at the α-carbon by a base. This abstraction of a proton forms a resonance-stabilized carbanion, known as an enolate ion. purechemistry.orgchemistrylearner.com The acidity of this proton is due to the electron-withdrawing effects of the adjacent cyano and ester groups.

Nucleophilic Addition: The highly nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of the aldehyde (4-chlorobenzaldehyde). This step results in the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate. numberanalytics.comchemistrylearner.com

Dehydration: The intermediate alkoxide is protonated, often by the conjugate acid of the base catalyst, to form an aldol-type addition product. This product then undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, this compound. numberanalytics.comsigmaaldrich.com This elimination step is typically rapid as it leads to a conjugated system.

Role of Catalyst-Substrate Interactions (e.g., Hydrogen Bonding)

Beyond simply providing a basic site for deprotonation, sophisticated catalysts can accelerate the Knoevenagel condensation through specific interactions with the substrates, most notably via hydrogen bonding. nih.govscielo.org.mx

Catalysts containing hydrogen-bond-donating moieties, such as hydroxyl groups or ammonium cations, can interact with the carbonyl oxygen of the aldehyde. nih.govresearchgate.net This hydrogen bonding increases the polarity of the carbon-oxygen double bond, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the enolate. scielo.org.mx For example, ionic liquids containing hydroxyl groups have been shown to be excellent promoters for the reaction, with the hydrogen bond formation between the catalyst and the aldehyde playing a key role in accelerating the condensation. nih.govresearchgate.net This bifunctional activation—where the catalyst both deprotonates the methylene compound and activates the aldehyde—is a hallmark of many highly efficient organocatalysts used in this reaction. nih.gov

Industrial Production Considerations for Scalable Synthesis

The industrial synthesis of cyanoacrylates, including this compound, presents unique challenges. The traditional commercial method involves a Knoevenagel condensation between an alkyl cyanoacetate and formaldehyde (B43269) (or another aldehyde) in the presence of a basic catalyst. bris.ac.uknih.govgvpress.com This process, however, typically leads directly to the formation of a polymer due to the high reactivity of the monomer under basic conditions. bris.ac.ukpcbiochemres.com To obtain the desired monomer, this prepolymer must be subjected to a high-temperature thermal cracking (depolymerization) process under vacuum, followed by purification. gvpress.compcbiochemres.com This high-temperature step is energy-intensive and can limit the synthesis of more complex or temperature-sensitive cyanoacrylate derivatives. pcbiochemres.com

For scalable and more sustainable production, modern strategies focus on overcoming the limitations of the traditional method. Key considerations include:

Catalyst Selection and Reusability: The use of heterogeneous catalysts, such as the nanomaterials discussed previously (e.g., Fe₃O₄@SiO₂-based systems), is highly advantageous for industrial scale-up. Their easy separation and proven reusability reduce catalyst waste and cost, simplifying the downstream purification process. samipubco.comdntb.gov.ua

Process Intensification: Continuous-flow reactors with immobilized catalysts are being explored to improve space-time yield and process control. This approach allows for better heat management of the exothermic reaction and can lead to higher purity products.

Green Chemistry Principles: The use of non-toxic, environmentally benign solvents like water or even solvent-free conditions significantly improves the green profile of the synthesis. samipubco.com Photocatalytic methods using carbon dots in water are particularly promising in this regard. uniroma1.it

"Crackless" Synthesis: Newer patented methods aim to avoid the high-temperature depolymerization step altogether. These "crackless" techniques use specific catalysts, such as iminium salts, that allow the reaction to be stopped at the monomer stage, avoiding polymerization and the subsequent energy-intensive cracking process. pcbiochemres.com Such innovations are crucial for making the production of cyanoacrylates more efficient and economical at an industrial scale.

Overview of Reaction Types

The reactivity of this compound allows it to participate in several key reaction types, making it a valuable building block for more complex molecules.

The core of the reactivity for this compound lies in its nature as an α,β-unsaturated ester. The carbon-carbon double bond is highly electrophilic due to the electron-withdrawing effects of the adjacent cyano and ester groups. This electronic deficiency facilitates nucleophilic addition reactions, where a nucleophile attacks the β-carbon of the double bond. pcbiochemres.com

This reactivity is famously exploited in the anionic polymerization of cyanoacrylates. In the presence of even weak bases or nucleophiles like water, a chain reaction is initiated. pcbiochemres.com A nucleophile attacks the electrophilic double bond, creating a carbanion that is stabilized by resonance through the cyano and ester groups. This newly formed anion then acts as a nucleophile, attacking another monomer molecule and propagating the polymer chain. pcbiochemres.com

The most common method for synthesizing this compound is the Knoevenagel condensation. scielo.org.mxjmcs.org.mx This reaction involves the base-catalyzed condensation of 4-chlorobenzaldehyde with an active methylene compound, typically ethyl cyanoacetate. jmcs.org.mxrsc.org The reaction is highly efficient and can be promoted by various catalysts under different conditions, including conventional heating, microwave irradiation, and solvent-free mechanochemical methods.

The mechanism proceeds through a series of steps:

Deprotonation: A base abstracts an acidic α-hydrogen from ethyl cyanoacetate to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate anion then attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde.

Dehydration: The resulting intermediate undergoes elimination of a water molecule to yield the final α,β-unsaturated product, this compound.

Research has explored various catalytic systems to optimize this transformation, achieving high yields and purity. jmcs.org.mxresearchgate.net

Table 1: Selected Catalytic Systems for Knoevenagel Condensation

| Catalyst | Conditions | Yield | Reference |

| Diisopropylethylammonium acetate (DIPEAc) | Not specified | 94% | jmcs.org.mxresearchgate.net |

| L-proline | Microwave irradiation, 2 minutes | 100% | chemicalbook.com |

| Triethylammonium acetate | Mechanochemical, solvent-free, ambient temp., 15 mins | 93% | |

| DABCO/[HyEtPy]Cl | Water, 90°C, 50-60 mins | 93% | |

| Copper Metal Surfaces | Shaken at 56°C for 2h | Not specified | rsc.org |

This compound can undergo oxidation. The reaction can lead to the formation of the corresponding carboxylic acid, 3-(4-chlorophenyl)-2-cyanoacrylic acid. This transformation is typically achieved using common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide.

The compound is also susceptible to reduction. Specifically, the cyano group can be reduced to a primary amine group. This reaction yields ethyl 3-(4-chlorophenyl)-2-aminopropanoate. Powerful reducing agents like lithium aluminum hydride are commonly employed for this type of transformation.

Nucleophilic substitution reactions can occur at the functional groups of this compound. These reactions can target either the cyano group or the ethyl ester moiety, allowing for the introduction of different functional groups depending on the nucleophile used and the reaction conditions.

Cyclopropanation Reactions

This compound serves as a substrate in cyclopropanation reactions, a process that forms a three-membered ring. This type of reaction is a powerful tool for building molecular complexity. The electron-deficient double bond of the cyanoacrylate readily reacts with carbenes or carbenoid species. masterorganicchemistry.com

A specific example involves the reaction of this compound with diethyl bromomalonate. When conducted under the influence of crown ether catalysis, this reaction produces triethyl 3-(4-chlorophenyl)-2-cyanocyclopropane-1,1,2-tricarboxylate with a high yield of up to 85% and an impressive enantiomeric excess (ee) of 92%. This demonstrates the utility of the compound in stereoselective synthesis. masterorganicchemistry.com

Table 2: Summary of Key Reactions

| Reaction Type | Reagent(s) | Major Product | Reference |

| Oxidation | Potassium permanganate, Chromium trioxide | 3-(4-chlorophenyl)-2-cyanoacrylic acid | |

| Reduction | Lithium aluminum hydride | Ethyl 3-(4-chlorophenyl)-2-aminopropanoate | |

| Cyclopropanation | Diethyl bromomalonate, crown ether catalyst | Triethyl 3-(4-chlorophenyl)-2-cyanocyclopropane-1,1,2-tricarboxylate |

Stereoselective Cyclopropanation

Chiral cyclopropanes are highly valuable structural motifs in medicinal chemistry, serving as key components in several drug molecules. nih.gov The synthesis of these structures often relies on the stereoselective addition of a carbene or carbenoid species to an olefin. nih.gov

This compound has been utilized as a substrate in stereoselective cyclopropanation reactions. Research findings indicate that its reaction with diethyl bromomalonate, conducted under crown ether catalysis, yields the corresponding cyclopropane (B1198618) derivative, triethyl 3-(4-chlorophenyl)-2-cyanocyclopropane-1,1,2-tricarboxylate. This transformation proceeds with high efficiency and stereocontrol, achieving a significant yield and a high degree of enantiomeric excess.

Table 1: Stereoselective Cyclopropanation of this compound

| Reactant | Catalyst System | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Diethyl bromomalonate | Crown Ether | Triethyl 3-(4-chlorophenyl)-2-cyanocyclopropane-1,1,2-tricarboxylate | 85% | 92% |

Comparative Reactivity with Analogues (e.g., 4-Bromo Analog)

The reactivity of ethyl 3-(4-aryl)-2-cyanoacrylates in cyclopropanation can be influenced by the nature of the substituent on the phenyl ring. A direct comparison between this compound and its 4-bromo analogue reveals differences in reaction outcomes under identical conditions.

In the crown ether-catalyzed reaction with diethyl bromomalonate, the 4-bromo analogue demonstrates lower reactivity, resulting in a reduced product yield compared to the 4-chloro compound. This difference is attributed to the heavier bromine atom's greater steric bulk, which leads to slower reaction kinetics.

Table 2: Comparative Yields in Cyclopropanation

| Compound | Aryl Substituent | Yield |

|---|---|---|

| This compound | 4-Chloro | 85% |

| Ethyl 3-(4-bromophenyl)-2-cyanoacrylate | 4-Bromo | 72% |

Reactivity of Functional Groups (Cyano and Ester)

The cyano (-C≡N) and ester (-COOR) groups of this compound are key sites for further chemical modification. These functional groups can undergo a variety of transformations, allowing for the synthesis of diverse derivatives. The primary reactions include reduction, oxidation, and nucleophilic substitution.

Reduction: The cyano group is susceptible to reduction. Using powerful reducing agents such as lithium aluminum hydride, the nitrile can be converted into a primary amine group, yielding ethyl 3-(4-chlorophenyl)-2-aminopropanoate.

Oxidation: The molecule can be oxidized to form the corresponding carboxylic acid. This typically involves cleavage of the ester group under oxidative conditions, for instance with agents like potassium permanganate, to produce 3-(4-chlorophenyl)-2-cyanoacrylic acid.

Substitution: Both the cyano and ester moieties can be targets for nucleophilic substitution reactions, enabling the introduction of various other functional groups.

Table 3: Reactivity of Functional Groups

| Reaction Type | Functional Group Involved | Typical Reagent | Major Product |

|---|---|---|---|

| Reduction | Cyano | Lithium aluminum hydride | Ethyl 3-(4-chlorophenyl)-2-aminopropanoate |

| Oxidation | Ester | Potassium permanganate | 3-(4-chlorophenyl)-2-cyanoacrylic acid |

| Substitution | Cyano, Ester | Various nucleophiles (e.g., amines, alcohols) | Various substituted cyanoacrylates |

Polymerization Studies and Mechanisms

Anionic Polymerization Principles

The polymerization of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate proceeds through an anionic mechanism. pcbiochemres.comacs.org This reactivity is attributed to the molecular structure of cyanoacrylate monomers, which feature a carbon-carbon double bond that is highly polarized. researchgate.net The presence of two strong electron-withdrawing groups attached to the α-carbon—the cyano (-CN) group and the ester (-COOR) group—makes the β-carbon of the double bond extremely electrophilic and thus highly susceptible to nucleophilic attack. nih.govraajournal.com This unique electronic configuration is the fundamental reason for the rapid polymerization characteristic of these materials. raajournal.com The initiation occurs via the conjugate addition of an anionic nucleophile or a base to the monomer. pcbiochemres.comrsc.org

Initiation Mechanisms in Polymerization

The initiation of the polymerization cascade can be triggered by a variety of species, ranging from strong anions to weak bases like ambient moisture.

Polymerization is readily initiated by anionic species. pcbiochemres.com Nucleophiles such as hydroxyl ions (OH⁻), bromide ions, and other bases like amines and phosphines can attack the electrophilic double bond of the cyanoacrylate monomer, starting the polymerization process. pcbiochemres.comrsc.orgpcbiochemres.com The initiation can occur through a purely anionic mechanism with species like OH⁻ or through a zwitterionic mechanism when neutral nucleophiles like tertiary amines or phosphines are used. nih.govua.esresearchgate.net In the zwitterionic pathway, the neutral base adds to the monomer, creating a species with both a positive charge (on the nitrogen or phosphorus atom of the initiator) and a negative charge (the propagating carbanion). nih.govresearchgate.net

One of the most common and effective initiators for cyanoacrylate polymerization is water. pcbiochemres.compcbiochemres.com Even minute amounts of moisture present on a surface are sufficient to provide the hydroxyl ions needed to initiate the reaction. pcbiochemres.comraajournal.comstickfast.com When the adhesive comes into contact with a surface, the ambient humidity or adsorbed moisture acts as a weak nucleophile, attacking the electrophilic carbon of the monomer and starting the chain reaction. pcbiochemres.compcbiochemres.com This moisture-activated polymerization is responsible for the "instant" adhesive properties of cyanoacrylates. stickfast.com

Propagating Carbanion Formation and Stabilization

Following the initial nucleophilic attack on the monomer's double bond, a new covalent bond is formed with the initiator, and a carbanion is generated on the α-carbon. pcbiochemres.combris.ac.uk This propagating carbanion is the active species that continues the polymerization. pcbiochemres.com The remarkable stability of this carbanion is a key feature of the system. raajournal.com The negative charge is effectively delocalized through resonance onto the adjacent electron-withdrawing cyano and ester groups. nih.govpcbiochemres.com This resonance stabilization lowers the energy of the anion, making it a "living" polymer system under certain conditions and driving the rapid addition of subsequent monomer units. pcbiochemres.comnih.gov

Chain-Growth Polymerization Characteristics

Cyanoacrylate polymerization is a classic example of chain-growth polymerization. pcbiochemres.compcbiochemres.comwikipedia.org After its formation, the highly reactive propagating carbanion attacks the electrophilic β-carbon of another monomer molecule. stickfast.combris.ac.uk This addition extends the polymer chain by one unit and regenerates the carbanion at the new chain terminus. bris.ac.uk This process repeats in a rapid chain reaction, leading to the formation of long, strong polymer chains and reaching high molecular weights in a very short time. pcbiochemres.comacs.org The reaction continues until all available monomer is consumed or a termination step occurs. nih.govstickfast.com

Factors Influencing Polymerization Kinetics (e.g., Substituent Effects, Temperature, Humidity, Substrate)

The rate and outcome of the polymerization are sensitive to several environmental and structural factors.

Substituent Effects : The electronic nature of substituents on the monomer can influence reactivity. The 4-chloro substituent on the phenyl ring of this compound is an electron-withdrawing group, which can further enhance the electrophilicity of the double bond and potentially accelerate polymerization compared to unsubstituted phenyl analogs. The nature of the ester's alkyl group (e.g., ethyl, butyl, octyl) also affects properties, with longer side chains sometimes leading to more flexible polymers. raajournal.comwikipedia.org

Temperature : The effect of temperature on polymerization can be complex. Studies on ethyl cyanoacrylate (ECA) have shown that decreasing the polymerization temperature can lead to an increase in the total amount of polymer formed, with little variation in the polymer's molecular weight. researchgate.netosti.gov This has been interpreted as the result of a loosening of the ion pair between the initiator and the growing polymer chain end at lower temperatures. researchgate.netosti.gov However, the resulting polycyanoacrylate polymers generally exhibit poor thermal stability, beginning to degrade at temperatures near their glass transition temperature. nih.govua.es

Humidity : As moisture is a primary initiator, humidity levels are critical. pcbiochemres.com Low humidity can significantly slow down or even inhibit the curing process, whereas high humidity can accelerate it. pcbiochemres.comtennessee.edu Consistent moisture management is essential for reliable polymerization. pcbiochemres.com

pH : The pH of the environment has a profound impact on the anionic polymerization. The reaction is inhibited or slowed by weak acids and can be completely halted by strong acids, which neutralize the propagating carbanion. pcbiochemres.comnih.gov

The following tables provide research data on the kinetics of cyanoacrylate polymerization.

Table 1: Effect of Initial pH on Ethyl Cyanoacrylate (ECA) Polymerization in a Semicontinuous Process

This table shows the final monomer conversion and solids content achieved when polymerizing ethyl cyanoacrylate under different initial aqueous pH conditions and monomer dosing rates. The data indicates that high conversion can be achieved across the tested pH range.

Source: Adapted from Hened Saade, et al., 2015. videleaf.com

| Initial pH | Monomer Dosing Rate (g/min) | Final Monomer Conversion (%) | Final Solids Content (%) |

|---|---|---|---|

| 1.0 | 0.0083 | 99.4 | 10.4 |

| 1.5 | 0.0083 | 99.5 | 10.6 |

| 1.75 | 0.0083 | 98.6 | 10.3 |

| 1.75 | 0.0166 | - | - |

Table 2: Comparison of Anionic Propagation Rate Coefficients (kₚ)

This table compares the propagation rate coefficient (kₚ) for n-butyl 2-cyanoacrylate with that of methyl methacrylate (B99206), highlighting the significantly faster polymerization rate of cyanoacrylates.

Source: Adapted from Beaudry et al., 2017. nih.gov

| Monomer | Initiator | Temperature (°C) | Solvent | Propagation Rate Coefficient (kₚ) (L·mol⁻¹·s⁻¹) |

|---|---|---|---|---|

| n-butyl 2-cyanoacrylate | Tetrabutylammonium Salts | 20 | THF | ~1,000,000 |

| methyl methacrylate (MMA) | Tetraphenylphosphonium Salt | 20 | THF | 775 |

Strategies for Controlled Polymerization

The inherent high reactivity of the cyanoacrylate monomer, leading to rapid and often uncontrolled anionic polymerization, presents a significant challenge for the synthesis of well-defined polymers with specific molecular weights and narrow polydispersity. For a specialized monomer such as this compound, which possesses a bulky and electron-withdrawing substituent at the β-position, achieving controlled polymerization is crucial for tailoring polymer properties for advanced applications. Research into the controlled polymerization of standard alkyl 2-cyanoacrylates, primarily ethyl 2-cyanoacrylate (ECA), has identified several promising strategies. These can be broadly categorized into controlled anionic and controlled radical polymerization techniques. While direct experimental data on the controlled polymerization of this compound is not extensively available in public literature, the principles derived from studies on similar monomers can be applied to predict its behavior.

Controlled Anionic Polymerization

Anionic polymerization is the most common and rapid polymerization mechanism for cyanoacrylates, typically initiated by weak bases or nucleophiles. nih.gov However, conventional anionic polymerization is difficult to control. tennessee.edu Recent advancements have demonstrated that living anionic polymerization of cyanoacrylates can be achieved, offering a pathway to polymers with controlled molecular weights and low dispersity.

One successful approach involves the use of frustrated Lewis pairs (FLPs) as initiators. For instance, a hydrogenated FLP, [TMPH+][HB(C6F5)3−], has been shown to promote the controlled living ionic polymerization of n-butyl cyanoacrylate (BCA) and ethyl cyanoacrylate (ECA). This system allows for the controlled growth of homopolymers and the synthesis of block copolymers with narrow polydispersities (Đ < 1.1). The mechanism is believed to involve a "group transfer" type of polymerization, which reduces the exceptionally fast propagation rate typical of cyanoacrylate polymerization.

Another strategy employs superbases in conjunction with a suitable initiator, such as thiophenol (PhSH). This method has been used to achieve the controlled anionic polymerization of various alkyl cyanoacrylates, yielding polymers with adjustable molecular weights and moderate dispersities (Đ < 1.4). The superbase activates the initiator, enabling a more controlled initiation process.

For this compound, these anionic strategies would need to contend with the electronic and steric effects of the 3-(4-chlorophenyl) group. The electron-withdrawing nature of this substituent would further increase the electrophilicity of the double bond, potentially leading to a very rapid, and possibly difficult to control, anionic polymerization. However, the steric bulk of the phenyl group might moderate this reactivity by sterically hindering the approach of the initiator and the growing polymer chain.

Table 1: Examples of Controlled Anionic Polymerization of Cyanoacrylates

| Monomer | Initiator System | Solvent | Temperature (°C) | Resulting Polymer Characteristics | Reference |

| n-Butyl Cyanoacrylate (BCA) | [TMPH+][HB(C6F5)3−] | THF | 60 | Controlled molecular weight, Đ = 1.06 | |

| Ethyl Cyanoacrylate (ECA) | [TMPH+][HB(C6F5)3−] | THF | 60 | Controlled molecular weight, Đ = 1.10 | |

| n-Butyl Cyanoacrylate (BCA) | Thiophenol / P4-tBu (superbase) | THF | Room Temp. | Adjustable molecular weight (Mn > 20 kg mol−1), Đ < 1.4 |

This table presents data for common cyanoacrylates. The application of these systems to this compound would require experimental validation.

Controlled Radical Polymerization

Radical polymerization of cyanoacrylates is significantly more challenging than anionic polymerization and typically requires acidic conditions to suppress the competing anionic pathway. nih.gov While conventional radical polymerization leads to polymers with broad molecular weight distributions, controlled/living radical polymerization techniques offer the potential for better control.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that has been explored for cyanoacrylates. However, studies on the RAFT polymerization of ECA have shown limited success in achieving a high degree of "livingness". universityofgalway.ie The inherent instability of the resulting poly(CA) chains can lead to the elimination of the RAFT end group, compromising the control over the polymerization.

The homopolymerization of trisubstituted ethylenes, such as this compound, by radical mechanisms is generally disfavored due to steric hindrance. nih.govchemrxiv.org The bulky substituents at both the α- and β-positions of the double bond make it difficult for the growing polymer radical to add to another monomer unit. Consequently, these monomers have a very low reactivity in radical homopolymerization. chemrxiv.org

However, the copolymerization of such trisubstituted ethylenes with monosubstituted alkenes, like styrene, has been successfully demonstrated. nih.govchemrxiv.orgresearchgate.net This approach allows for the incorporation of the functional cyanoacrylate monomer into a polymer chain, overcoming the steric limitations of homopolymerization. These copolymerizations often show a tendency towards the formation of alternating copolymers. nih.gov

For this compound, it is anticipated that radical homopolymerization would be highly challenging. However, controlled radical copolymerization, for instance using RAFT with a comonomer like styrene, could be a viable strategy to produce well-defined copolymers incorporating this functional monomer. The reactivity ratios would need to be determined to understand the copolymer composition and sequence distribution.

Table 2: Radical Polymerization Data for Related Cyanoacrylates

| Monomer System | Polymerization Method | Initiator | Conditions | Observations | Reference |

| Ethyl 2-Cyanoacrylate (ECA) | RAFT Polymerization | ACN, macroRAFT agent | 90-95 °C, 1,3-propanesultone as anionic stabilizer | Limited control, loss of "livingness" observed | universityofgalway.ie |

| Isopropyl 2-cyano-3-phenyl-2-propenoates and Styrene | Radical Copolymerization | ABCN | 70 °C, in solution | Formation of copolymers, overcoming steric hindrance of the trisubstituted ethylene | nih.gov |

| Propyl 3-(R-phenyl)-2-cyanoacrylates and Styrene | Radical Copolymerization | Radical initiator | 70 °C, in solution | Formation of copolymers with 8.4–25.8 mol% of cyanoacrylate | researchgate.net |

This table provides data on radical polymerization of related cyanoacrylates. The behavior of this compound would likely be similar in copolymerization systems.

An in-depth analysis of this compound reveals a complex and well-defined molecular architecture, the details of which have been elucidated through a variety of sophisticated spectroscopic and crystallographic techniques. These methods provide a comprehensive understanding of the compound's three-dimensional structure, bonding, and intermolecular forces.

Theoretical and Computational Chemistry Investigations

Molecular Geometry Optimization Studies

Molecular geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, these studies are typically performed using density functional theory (DFT) methods, which offer a good balance between accuracy and computational cost.

The optimization process yields key geometric parameters such as bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the molecule's steric and electronic properties. For instance, the planarity of the cyanoacrylate moiety and the rotational barrier around the single bonds can be accurately determined.

Table 1: Selected Optimized Geometric Parameters for this compound

| Parameter | Bond/Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C=C (acrylate) | Data not available in search results | |

| C-Cl | Data not available in search results | |

| C≡N | Data not available in search results | |

| C=O | Data not available in search results | |

| Bond Angles (°) ** | ||

| C=C-C (acrylate backbone) | Data not available in search results | |

| C-C-Cl (phenyl ring) | Data not available in search results | |

| C-C≡N | Data not available in search results | |

| Dihedral Angles (°) ** | ||

| Phenyl ring vs. Acrylate plane | Data not available in search results |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO/LUMO)

The electronic structure of a molecule governs its chemical reactivity. A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is typically localized on the electron-rich parts of the molecule, such as the chlorophenyl ring and the C=C double bond. The LUMO, conversely, is often centered on the electron-deficient cyano and ester groups.

Table 2: Frontier Molecular Orbital Energies for this compound

| Parameter | Calculated Value (eV) |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap (ΔE) | Data not available in search results |

Reactivity Descriptors (e.g., Electrophilicity, Hardness, Softness)

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors, derived from conceptual DFT, provide a quantitative measure of different aspects of reactivity.

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment. It quantifies the electrophilic nature of a molecule.

These descriptors are invaluable for predicting how this compound will behave in different chemical reactions, particularly in interactions with nucleophiles and electrophiles.

Table 3: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available in search results |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available in search results |

| Chemical Softness (S) | 1/η | Data not available in search results |

| Electrophilicity Index (ω) | χ²/2η | Data not available in search results |

Reaction Pathway Modeling and Energy Profiles

Computational chemistry can be used to model the reaction pathways of chemical processes involving this compound. A prominent example is its synthesis via the Knoevenagel condensation of 4-chlorobenzaldehyde (B46862) and ethyl cyanoacetate (B8463686).

By mapping the potential energy surface of the reaction, chemists can identify the transition states and intermediates involved. This allows for the calculation of activation energies and reaction enthalpies, providing a detailed understanding of the reaction mechanism and kinetics. For the Knoevenagel condensation, this would involve modeling the initial deprotonation of ethyl cyanoacetate, the subsequent nucleophilic attack on the aldehyde, and the final dehydration step.

The energy profile illustrates the energy changes throughout the reaction, highlighting the rate-determining step, which is the step with the highest activation energy. This information is crucial for optimizing reaction conditions to improve yield and reaction rate.

Synthetic Applications and Derivative Chemistry

Precursor in Organic Synthesis

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is recognized as a versatile and crucial building block in the field of organic synthesis. The reactivity of its α,β-unsaturated system, which is activated by the presence of both a cyano and an ester group, allows it to participate in a wide array of chemical reactions. This reactivity makes it a valuable precursor for the synthesis of intricate organic molecules. The compound is typically synthesized via a Knoevenagel condensation reaction between 4-chlorobenzaldehyde (B46862) and ethyl cyanoacetate (B8463686).

Synthesis of Heterocyclic Compounds (e.g., Pyrimidines, Thiophenes, Indoles)

The multifunctionality of this compound makes it a suitable starting material for the synthesis of various heterocyclic systems. It has been identified as a precursor for producing pyrimidine (B1678525) derivatives. The general reactivity profile of cyanoacrylates allows for their use in cyclization reactions to form diverse heterocyclic rings, which are significant scaffolds in medicinal chemistry and materials science. While the compound is a versatile precursor, specific examples of its direct application in the synthesis of thiophenes and indoles are not extensively detailed in the surveyed scientific literature. Other related starting materials, such as 3-cyanoacetyl indoles, are more commonly cited for the construction of complex indole-containing heterocycles. nih.govresearchgate.netrsc.org

Table 1: Application in Heterocyclic Synthesis

| Precursor | Heterocyclic Product Class |

|---|---|

| This compound | Pyrimidines |

Development of Complex Organic Molecules

The inherent reactivity of this compound allows it to serve as a key component in the assembly of complex organic molecules. Its electron-poor double bond is susceptible to nucleophilic attack, a feature exploited in various carbon-carbon bond-forming reactions. One notable application is its use in cyclopropanation reactions. For instance, the reaction with a nucleophile like a malonate ester can lead to the formation of highly substituted cyclopropane (B1198618) rings, which are important structural motifs in many biologically active compounds.

Synthesis of 2-Cyanoacrylate (Amide) Derivatives

This compound can be chemically modified to produce a range of derivatives, including amides. A key step in this process involves the formation of an enamine intermediate, such as (Z)-ethyl 3-amino-3-(4-chlorophenyl)-2-cyanoacrylate. This intermediate can then be acylated to yield amide derivatives. For example, the reaction of a related (Z)-ethyl 3-amino-3-(4-chlorophenyl)-2-cyanoacrylate with 2,6-difluorobenzoyl chloride results in the formation of (Z)-Ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate. This reaction highlights the utility of the cyanoacrylate scaffold in creating more elaborate structures with potential applications in agrochemicals.

Table 2: Example of 2-Cyanoacrylate Amide Derivative Synthesis

| Reactant A | Reactant B | Product |

|---|---|---|

| (Z)-ethyl 3-amino-3-(4-chlorophenyl)-2-cyanoacrylate | 2,6-difluorobenzoyl chloride | (Z)-Ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate |

Applications in Polymer Science

The structure of this compound lends itself to applications in polymer chemistry, primarily due to the reactive nature of its double bond.

This compound is utilized in the industrial production of certain polymers, adhesives, and coatings. The strong adhesive properties associated with cyanoacrylates are a key driver for this application. The polymerization of the vinyl group can lead to the formation of specialty polymers and resins with tailored properties, influenced by the presence of the 4-chlorophenyl substituent.

While this compound is a versatile monomer, its specific role as a direct building block for the synthesis of polysulfones is not widely documented in the reviewed scientific literature. Polysulfone synthesis typically involves step-growth polymerization of specific aromatic diols and dihalides, a different chemical pathway than the vinyl polymerization characteristic of acrylates.

Development of High-Performance Thermoplastics

The exploration of substituted cyanoacrylates as monomers for high-performance thermoplastics is an area of significant interest, driven by the potential for tailoring polymer properties through synthetic modifications. The introduction of specific functional groups onto the phenyl ring of phenyl-substituted cyanoacrylates can influence the thermal and mechanical properties of the resulting polymers. However, research specifically detailing the homopolymer of this compound and its comprehensive characterization as a high-performance thermoplastic is not extensively available in the public domain.

General studies on poly(alkyl cyanoacrylate)s indicate that they are typically thermoplastic polymers. researchgate.net The thermal stability and degradation behavior of these polymers are crucial for their application in high-performance materials. For instance, poly(ethyl cyanoacrylate) (PECA) is known to undergo thermal degradation, predominantly through an unzipping depolymerization process that starts from the polymer chain terminus. nih.gov

While specific data on the homopolymer of this compound is scarce, related research on copolymers provides some insight into the potential influence of the chloro-phenyl group. In a study on novel copolymers of vinyl acetate (B1210297) with various halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, the thermal properties of the resulting copolymers were investigated. For a copolymer of vinyl acetate and ethyl 2-cyano-3-(4-chlorophenyl)-2-propenoate, thermogravimetric analysis (TGA) indicated a two-step decomposition process. This suggests that the incorporation of the chlorophenyl group influences the thermal stability of the polymer backbone.

The industrial applications of cyanoacrylate-based polymers are widespread, particularly in the formulation of adhesives and coatings, owing to their strong bonding capabilities. sigmaaldrich.com The monomer, this compound, is recognized as a key building block in organic synthesis for creating more complex molecules. sigmaaldrich.com Its chemical reactivity is central to its utility in producing various polymers. sigmaaldrich.com

Although detailed research findings on the homopolymer of this compound as a standalone high-performance thermoplastic are not readily found, the existing knowledge on related polycyanoacrylates and their copolymers suggests that the presence of the 4-chlorophenyl substituent would likely impact the polymer's thermal stability and other physical properties. Further dedicated research would be necessary to fully elucidate its potential in this specific application.

Biological Activity and Mechanism of Action Non Clinical Focus

Antimicrobial Activity of Compounds and Derivatives

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate has demonstrated potential as an antimicrobial agent. Studies have indicated that the compound exhibits inhibitory effects against various pathogens by disrupting cellular processes. Research has pointed to its efficacy against common bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential utility in applications like surgical adhesives where antimicrobial properties are beneficial. The mechanism of action is believed to be linked to its ability to form strong covalent bonds with cellular components, which may include the inhibition of key enzymes essential for microbial survival.

Table 1: Antimicrobial Activity of this compound

| Target Microorganism | Observed Activity |

|---|---|

| Staphylococcus aureus | Inhibitory effects noted |

| Escherichia coli | Inhibitory effects noted |

Note: Specific Minimum Inhibitory Concentration (MIC) values were not available in the reviewed literature.

Anticancer Potential of Compounds and Derivatives

The anticancer potential of this compound has been investigated, with research indicating it may interfere with key cellular pathways to affect cancer cell proliferation. Specifically, studies have shown that this compound exerts significant antiproliferative effects against certain cancer cell lines. Additionally, a broader study on a series of cyanoacrylate derivatives, which included the 4-chloro substituted compound, demonstrated improved cytotoxicity against various human cancer cell lines, including lung, liver, and colorectal cancer cells. researchgate.net

Table 2: Anticancer Potential of this compound

| Cell Line | Cancer Type | Observed Activity |

|---|---|---|

| PC3 | Prostate Cancer | Significant antiproliferative effects demonstrated |

| A431 | Epidermoid Carcinoma | Significant antiproliferative effects demonstrated |

| A549 | Lung Carcinoma | Improved cytotoxicity observed for the class of compounds researchgate.net |

| HepG2 | Liver Carcinoma | Improved cytotoxicity observed for the class of compounds nih.gov |

Note: Specific IC50 values for this compound against these cell lines were not detailed in the referenced literature.

Nematicidal Activity of Compounds and Derivatives

No information was found in the reviewed scientific literature regarding the nematicidal activity of this compound or its derivatives against the plant-parasitic nematodes Meloidogyne incognita, Aphelenchoides besseyi, or Ditylenchus destructor.

Fungicidal Activity of Derivatives

Research has identified fungicidal properties in derivatives of this compound. A specific derivative, (Z)-Ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate, has been noted for its utility as an inhibitor of several economically important plant-pathogenic fungi. researchgate.net This suggests that modification of the parent compound can lead to potent antifungal agents. researchgate.net

Table 3: Fungicidal Activity of (Z)-Ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate

| Target Fungus | Common Disease | Activity |

|---|---|---|

| Pyricularia oryzae | Rice Blast | Inhibitory activity reported researchgate.net |

| Rhizoctonia solani | Rice Sheath Blight | Inhibitory activity reported researchgate.net |

| Botrytis cinerea | Gray Mold | Inhibitory activity reported researchgate.net |

Enzyme Inhibition Potential

The biological activities of this compound are thought to stem from its interaction with cellular components, with enzyme inhibition being a likely mechanism. The compound's reactive nature allows it to form strong covalent bonds with biological substrates, making it a useful tool in biochemical assays for studying protein interactions and enzyme activities. While specific enzyme targets for the parent compound are still under investigation, related derivatives have shown potential in this area. For instance, a molecular docking study of a positional isomer, ethyl 3-(3-chlorophenyl)-2-cyanoacrylate, predicted strong binding affinity to the Dengue virus NS2B/NS3 protease, suggesting that this class of compounds can interact with and potentially inhibit critical viral enzymes.

Conclusion and Future Research Directions

Summary of Key Research Findings

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is a versatile organic compound characterized by an α,β-unsaturated ester system. Its synthesis is most commonly achieved through the Knoevenagel condensation of 4-chlorobenzaldehyde (B46862) and ethyl cyanoacetate (B8463686). Various catalytic systems, including diisopropylethylammonium acetate (B1210297) (DIPEAc) and mechanochemical methods, have been developed to enhance reaction efficiency and yield. jmcs.org.mx The compound's molecular structure has been confirmed through techniques such as 1H NMR, 13C NMR, and IR spectroscopy. jmcs.org.mx X-ray crystallography studies reveal that the molecule can form centrosymmetric dimers in the solid state through weak intermolecular C—H⋯O hydrogen bonds. iucr.org

The reactivity of this compound is largely dictated by its functional groups. It serves as a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds and cyclopropane (B1198618) derivatives. The compound has also shown potential as an antimicrobial agent, with studies indicating inhibitory effects against pathogens like Staphylococcus aureus. Furthermore, research into its derivatives has explored their potential anticancer activities. jmcs.org.mx

Emerging Research Avenues and Challenges

Emerging research is likely to focus on several key areas. The development of more sustainable and efficient synthetic methodologies, such as the use of green catalysts and solvent-free conditions, will continue to be a priority. A significant challenge lies in the comprehensive characterization of the homopolymer of this compound and its potential as a high-performance thermoplastic material. While general studies on poly(alkyl cyanoacrylate)s exist, specific data on the thermal and mechanical properties of the homopolymer derived from this particular monomer is scarce.

Further exploration of its reactivity is another promising avenue. This includes its use in stereoselective reactions to produce compounds with specific three-dimensional arrangements. The development of novel copolymers incorporating the chlorophenyl group could lead to materials with tailored thermal stabilities and other desirable properties.

Potential for Novel Material Science Applications

The unique chemical structure of this compound makes it a candidate for various applications in material science. Its ability to undergo polymerization is central to its potential use in the formulation of adhesives and coatings, leveraging the strong bonding capabilities characteristic of cyanoacrylates. The introduction of the 4-chlorophenyl group can influence the properties of the resulting polymers, potentially enhancing thermal stability.

Research into novel copolymers is a particularly promising area. By combining this compound with other monomers, it may be possible to create materials with a wide range of properties suitable for advanced applications. These could include specialty polymers with enhanced heat resistance, improved mechanical strength, or specific optical properties. Further investigation into the polymerization kinetics and the relationship between the polymer structure and its macroscopic properties will be crucial for realizing these applications.

Future Directions in Bioactive Compound Design

The demonstrated antimicrobial and potential anticancer activities of this compound and its derivatives provide a strong foundation for future research in bioactive compound design. jmcs.org.mx Future work should focus on the synthesis of a broader range of derivatives to establish clear structure-activity relationships. This will involve modifying the aromatic ring, the ester group, and the cyano group to optimize biological activity and selectivity.

In silico studies, such as molecular docking, can be employed to predict the interactions of these compounds with biological targets, guiding the design of more potent and specific agents. nih.gov Further biological evaluation against a wider range of microbial strains and cancer cell lines is necessary to fully understand their therapeutic potential. Investigating the mechanism of action of these compounds will also be a critical step in their development as potential therapeutic agents.

Q & A

Q. What are the standard synthetic methodologies for Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate?

Methodological Answer: The compound is typically synthesized via Knoevenagel condensation between 4-chlorobenzaldehyde and ethyl cyanoacetate. Ultrasonic irradiation can enhance reaction efficiency, reducing reaction time to 15–30 minutes under solvent-free conditions. Catalysts like protic ionic liquids (e.g., triethylammonium acetate) improve yields (>90%) .

Q. Table 1: Representative Reaction Conditions

| Catalyst | Solvent | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| Triethylammonium acetate | Solvent-free | 15 | 93 | |

| Piperidine | Ethanol | 120 | 85 |

Q. How is the molecular structure of this compound validated?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in monoclinic systems (e.g., space group P2₁/c) with typical unit cell parameters: a = 8.42 Å, b = 15.73 Å, c = 10.08 Å, β = 108.5°. Refinement using SHELXL (R factor = 0.055) confirms the E-configuration and planar geometry of the α,β-unsaturated ester .

Q. Table 2: Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁/c | |

| R factor | 0.055 | |

| C–C bond length (avg) | 1.45 Å |

Q. What spectroscopic techniques are used for characterization?

Methodological Answer:

- 13C-NMR : Peaks at δ 165 ppm (ester carbonyl), δ 115 ppm (cyano group), and δ 125–140 ppm (aromatic carbons) confirm the structure .

- IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O ester) .

Advanced Research Questions

Q. How does this compound participate in heterocyclic synthesis?

Methodological Answer: The compound serves as a Michael acceptor in Biginelli-like reactions to synthesize pyrimidine derivatives. For example, reacting with thiourea under reflux yields ethyl 7-amino-5-(4-chlorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-pyrano[2,3-d]pyrimidine-6-carboxylate (yield: 78%). Piperidine catalysis is critical for cyclization .

Q. Table 3: Heterocyclic Derivatives

| Derivative Structure | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Pyrano[2,3-d]pyrimidine | Piperidine | 78 | |

| Pyrimidopyranopyrimidine | Formic acid | 65 |

Q. How can polymorphism in this compound derivatives be analyzed?

Methodological Answer: Polymorph screening involves differential scanning calorimetry (DSC) and powder XRD . For instance, (E)-ethyl 2-cyano-3-(4-methylphenyl)acrylate exhibits two monoclinic polymorphs (Form I: P2₁/n, Form II: C2/c), distinguished by melting points (Form I: 112°C, Form II: 105°C) and packing motifs. SC-XRD reveals Form I has tighter π-π stacking .

Q. What computational methods predict bioactivity of derivatives?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets like Dengue NS2B/NS3 protease. Ethyl 3-(3-chlorophenyl)-2-cyanoacrylate shows a docking score of −8.2 kcal/mol, indicating strong binding via H-bonding with Gly151 and hydrophobic interactions with His51 .

Q. Table 4: Docking Scores for Protease Inhibitors

| Compound | Target | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Ethyl 3-(3-chlorophenyl)-2-cyanoacrylate | Dengue NS2B/NS3 | −8.2 |

Q. How are structural modifications used to optimize physicochemical properties?

Methodological Answer:

Q. What strategies resolve data contradictions in reaction mechanisms?

Methodological Answer: Contradictions in regioselectivity (e.g., E vs. Z isomers) are resolved via dynamic NMR and DFT calculations . For example, E-isomer dominance (>95%) in Knoevenagel products is confirmed by energy minima calculations (ΔG = 3.2 kcal/mol favoring E) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.